Fluticasone furoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chronic Obstructive Pulmonary Disease (COPD)

While not a first-line treatment, fluticasone furoate, often combined with long-acting bronchodilators, is being studied for its potential role in managing COPD. Research suggests it may improve lung function and reduce exacerbations in some patients PubMed Central: .

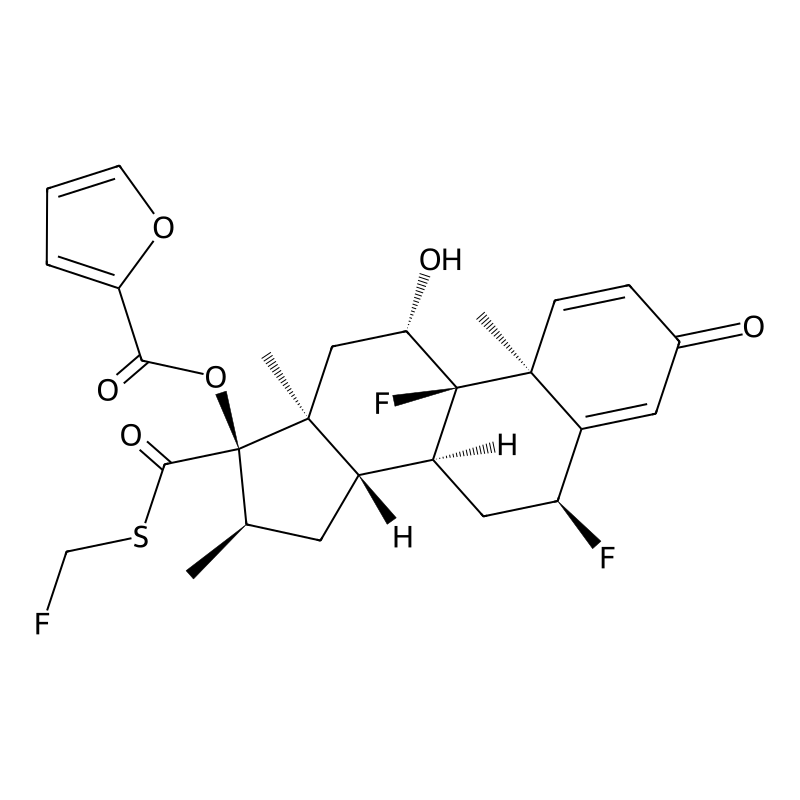

Fluticasone furoate is a synthetic trifluorinated corticosteroid, primarily utilized for its anti-inflammatory properties. It is characterized by a molecular formula of and a molecular weight of approximately 538.6 g/mol. The compound features a steroid backbone with fluorinated substituents that enhance its potency and duration of action. The furoate ester group at position 17 contributes to its lipophilicity, influencing absorption and distribution within the body .

- Ester Hydrolysis: The furoate ester group can hydrolyze in aqueous environments, potentially altering pharmacokinetics and bioavailability.

- Oxidation: Various functional groups within the molecule can be oxidized, leading to metabolites with reduced corticosteroid activity.

- Conjugation: In the liver, fluticasone furoate is metabolized via conjugation reactions such as glucuronidation and sulfation, facilitating elimination from the body .

- Electrophilic Substitution: The presence of fluorine atoms allows for electrophilic aromatic substitution, where these atoms may be replaced by other functional groups under specific conditions .

Fluticasone furoate exhibits significant biological activity through its interaction with glucocorticoid receptors. It acts as an agonist, leading to:

- Inhibition of Inflammatory Mediators: It inhibits nuclear factor kappa B and reduces lung eosinophilia in experimental models.

- Anti-inflammatory Effects: This compound is effective in treating asthma and allergic rhinitis by blocking the release of inflammatory substances .

- Protein Binding: Fluticasone furoate is highly protein-bound (>99%), predominantly to albumin and alpha-1 acid glycoprotein, affecting its pharmacokinetics .

The synthesis of fluticasone furoate involves several steps:

- Preparation of Intermediate Compounds: A solution of an intermediate compound in butanone is treated with N,N-Dimethylaminopyridine (DMAP) and tripropylamine.

- Reaction with Furoyl Chloride: This mixture is reacted with furoyl chloride to form another intermediate.

- De-fluoridization: The resulting compound undergoes treatment with N-methylpiperazine to remove fluorine.

- Fluoromethylation: Finally, the de-fluoridated compound is reacted with a fluoromethylating reagent to yield fluticasone furoate .

Fluticasone furoate is primarily used in:

- Asthma Management: It serves as an inhaled corticosteroid for controlling asthma symptoms.

- Allergic Rhinitis Treatment: Fluticasone furoate nasal spray effectively alleviates symptoms associated with hay fever and other allergic conditions.

- Chronic Rhinosinusitis: It is also indicated for managing chronic rhinosinusitis with or without nasal polyps .

Fluticasone furoate has been studied for its interactions with various compounds:

- Mometasone Furoate: Co-administration may increase the risk or severity of adverse effects.

- Monomethyl Fumarate: Similar interactions have been noted, suggesting caution when combining these medications .

- Metabolic Interactions: The metabolism of fluticasone furoate is primarily mediated by cytochrome P450 3A4, which can lead to interactions with other drugs metabolized by this pathway .

Fluticasone furoate shares similarities with several other corticosteroids but exhibits unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fluticasone Propionate | Shorter half-life; used topically | |

| Mometasone Furoate | Less potent; different side chain structure | |

| Budesonide | Different chemical structure; used in nebulizers |

Fluticasone furoate stands out due to its longer half-life (15.1 hours for intranasal use) compared to fluticasone propionate (7.8 hours) and its unique trifluorinated structure that enhances its anti-inflammatory potency .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (42.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (42.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (71.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (57.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Adults, adolescents (12 years and over) and children (6-11 years). Avamys is indicated for the treatment of the symptoms of allergic rhinitis.

Adults, adolescents (12 years and over) and children (6 - 11 years). Alisade is indicated for the treatment of the symptoms of allergic rhinitis.

Pharmacology

ATC Code

R03AK10

R01AD12

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD12 - Fluticasone furoate

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BA - Glucocorticoids

R03BA09 - Fluticasone furoate

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

779352-12-4

Absorption Distribution and Excretion

Following intravenous dosing with radiolabeled fluticasone furoate, mass balance showed 90% of radiolabel in the feces and 2% in the urine. Following oral dosing, radiolabel recovered in feces was 101% of the total dose, and that in urine was approximately 1% of the total dose.

Following intravenous administration to healthy subjects, the mean volume of distribution at steady state was 661 L. A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 704L following intravenous administration.

Following intravenous administration to healthy subjects, fluticasone furoate was cleared from systemic circulation principally by hepatic metabolism via CYP3A4 with a total plasma clearance of 65.4 L/hr. A study of 24 healthy Caucasian males also showed a clearance of 71.8L/h following intravenous administration.

Metabolism Metabolites

Wikipedia

2-Amino-1,2-dihydronaphthalene

Biological Half Life

Use Classification

Human drugs -> Nasal preparations -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Syed YY. Fluticasone furoate/vilanterol: a review of its use in patients with asthma. Drugs. 2015 Mar;75(4):407-18. doi: 10.1007/s40265-015-0354-5. Review. PubMed PMID: 25648266.

3: Fluticasone furoate with vilanterol. Aust Prescr. 2015 Feb;38(1):29-31. Epub 2014 Dec 1. Review. PubMed PMID: 26648608; PubMed Central PMCID: PMC4654045.

4: Matera MG, Capuano A, Cazzola M. Fluticasone furoate and vilanterol inhalation powder for the treatment of chronic obstructive pulmonary disease. Expert Rev Respir Med. 2015 Feb;9(1):5-12. doi: 10.1586/17476348.2015.986468. Epub 2014 Dec 6. Review. PubMed PMID: 25482512.

5: McKeage K. Fluticasone furoate/vilanterol: a review of its use in chronic obstructive pulmonary disease. Drugs. 2014 Sep;74(13):1509-22. doi: 10.1007/s40265-014-0269-6. Review. PubMed PMID: 25074268.

6: Caramori G, Chung KF, Adcock IM. Profile of fluticasone furoate/vilanterol dry powder inhaler combination therapy as a potential treatment for COPD. Int J Chron Obstruct Pulmon Dis. 2014 Feb 24;9:249-56. doi: 10.2147/COPD.S32604. eCollection 2014. Review. PubMed PMID: 24596460; PubMed Central PMCID: PMC3940640.

7: Bollmeier SG, Prosser TR. Combination of fluticasone furoate and vilanterol for the treatment of chronic obstructive pulmonary disease. Ann Pharmacother. 2014 Feb;48(2):250-7. doi: 10.1177/1060028013512615. Epub 2013 Nov 19. Review. PubMed PMID: 24259654.

8: Kumar R, Kumar D, Parakh A. Fluticasone furoate: a new intranasal corticosteroid. J Postgrad Med. 2012 Jan-Mar;58(1):79-83. doi: 10.4103/0022-3859.93260. Review. PubMed PMID: 22387656.

9: Villa E, Magnoni MS, Micheli D, Canonica GW. A review of the use of fluticasone furoate since its launch. Expert Opin Pharmacother. 2011 Sep;12(13):2107-17. doi: 10.1517/14656566.2011.600688. Epub 2011 Jul 29. Review. PubMed PMID: 21797803.

10: Rodrigo GJ, Neffen H. Efficacy of fluticasone furoate nasal spray vs. placebo for the treatment of ocular and nasal symptoms of allergic rhinitis: a systematic review. Clin Exp Allergy. 2011 Feb;41(2):160-70. doi: 10.1111/j.1365-2222.2010.03654.x. Epub 2010 Dec 1. Review. PubMed PMID: 21121980.

11: McCormack PL, Scott LJ. Fluticasone furoate: intranasal use in allergic rhinitis. Drugs. 2007;67(13):1905-15. Review. PubMed PMID: 17722960.

12: Scadding GK, Keith PK. Fluticasone furoate nasal spray consistently and significantly improves both the nasal and ocular symptoms of seasonal allergic rhinitis: a review of the clinical data. Expert Opin Pharmacother. 2008 Oct;9(15):2707-15. doi: 10.1517/14656566.9.15.2707 . Review. PubMed PMID: 18803457.

13: Goyal N, Hochhaus G. Fluticasone furoate nasal spray in allergic rhinitis. Drugs Today (Barc). 2008 Apr;44(4):251-60. Review. PubMed PMID: 18536783.

14: Berger WE, Godfrey JW, Slater AL. Intranasal corticosteroids: the development of a drug delivery device for fluticasone furoate as a potential step toward improved compliance. Expert Opin Drug Deliv. 2007 Nov;4(6):689-701. Review. PubMed PMID: 17970670.